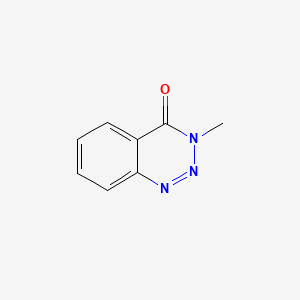

3-Methyl-1,2,3-benzotriazin-4(3H)-one

Descripción general

Descripción

3-Methyl-1,2,3-benzotriazin-4(3H)-one: is a heterocyclic compound that belongs to the class of benzotriazines It is characterized by a triazine ring fused to a benzene ring, with a methyl group attached to the nitrogen atom at position 3 and a keto group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzotriazinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzotriazinones with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research has shown that 3-Methyl-1,2,3-benzotriazin-4(3H)-one exhibits significant antiproliferative effects against various cancer cell lines. It acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. Studies suggest that derivatives of benzotriazine compounds can inhibit the growth of pathogenic bacteria and fungi .

Materials Science

- Dye and Pigment Production : The unique structure of this compound allows it to be used as a precursor in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions .

Agricultural Chemistry

- Pesticide Development : Compounds derived from benzotriazine structures have been recognized for their potential applications as pesticides. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemicals .

Anticancer Mechanism Investigation

A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to significant DNA damage without inducing interstrand cross-links. The mechanism was linked to the induction of double-strand breaks in DNA .

Antimicrobial Activity Assessment

In a comparative study of various benzotriazine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong antimicrobial activity .

Mecanismo De Acción

The mechanism of action of 3-Methyl-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at position 3.

3-Ethyl-1,2,3-benzotriazin-4(3H)-one: Has an ethyl group instead of a methyl group.

3-Phenyl-1,2,3-benzotriazin-4(3H)-one: Contains a phenyl group at position 3.

Uniqueness

3-Methyl-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This small structural difference can lead to significant variations in properties and applications compared to its analogs.

Actividad Biológica

3-Methyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a methyl group at the 3-position and a carbonyl group at the 4-position of the triazine ring, which significantly influences its chemical reactivity and biological properties. Research indicates its potential in various pharmacological applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is C₇H₆N₄O. The presence of the methyl group enhances its reactivity compared to other benzotriazinones, making it a valuable building block in medicinal chemistry and materials science.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown efficacy against various bacterial strains, contributing to the search for new antibiotics amid rising resistance issues .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound Name | Bacterial Strain Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

In a recent study, several derivatives were synthesized and tested against human cancer cell lines. Notably, one derivative exhibited over 70% inhibition of cell growth at a concentration of 10 µM after 48 hours of treatment. This suggests that modifications to the benzotriazinone scaffold can enhance anticancer activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may inhibit key enzymes or disrupt DNA synthesis pathways. The exact mechanisms are still under investigation but are thought to involve:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : The compound may intercalate into DNA strands, leading to disruption in replication and transcription processes.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | No methyl group at position 3 | Lower reactivity; different thermal stability |

| 3-Hydroxybenzotriazin-4(3H)-one | Hydroxyl group at position 3 | Enhanced solubility; altered biological activity |

| Benzothiadiazole derivatives | Contains sulfur in the ring structure | Known for electronic properties in semiconductors |

Propiedades

IUPAC Name |

3-methyl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULPOPGFJIOHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176850 | |

| Record name | 3-Methylbenzotriazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22305-44-8 | |

| Record name | 3-Methylbenzotriazin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022305448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22305-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzotriazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methylbenzotriazinone compare to the antitumor drug Temozolomide in terms of metabolism?

A: While both compounds share structural similarities, their metabolic pathways differ. Research shows that 3-Methylbenzotriazinone undergoes metabolism by hepatic microsomes, producing benzotriazinone and a hydrophilic metabolite []. In contrast, Temozolomide does not exhibit metabolism by liver fractions, relying primarily on chemical decomposition for its in vitro and in vivo disposition []. This difference in metabolism could contribute to variations in their pharmacokinetic profiles and potential therapeutic applications.

Q2: How does the reactivity of 3-Methylbenzotriazinone with Grignard reagents differ from that of other 1,2,3-benzotriazines?

A: Studies indicate that while alkyl Grignard reagents typically attack 1,2,3-benzotriazines at the N-2 position, the reaction with 3-Methylbenzotriazinone can vary depending on the Grignard reagent used []. For instance, ethylmagnesium iodide targets the N-2 position of 3-Methylbenzotriazinone []. Interestingly, methylmagnesium iodide exhibits a different behavior, adding to the C-4 position instead. This reaction ultimately leads to the formation of 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine after dehydration []. This highlights the influence of steric and electronic factors on the regioselectivity of Grignard reactions with this specific benzotriazine derivative.

Q3: What insights does the study of urinary metabolites of Temozolomide in humans and mice provide?

A: Research analyzing the urinary metabolites of Temozolomide in humans and mice identified two acidic metabolites []. Metabolite I, found in mice urine, remains unidentified but exhibits an intact NNN linkage with metabolism occurring at the N3 methyl group []. In contrast, Metabolite II, detected in human urine, was identified as the 8-carboxylic acid derivative of Temozolomide []. Interestingly, in vitro cytotoxicity assays revealed that only Metabolite II possessed cytotoxic properties, while Metabolite I did not []. These findings underscore the importance of investigating species-specific metabolic pathways and highlight the potential varying pharmacological activities of drug metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.